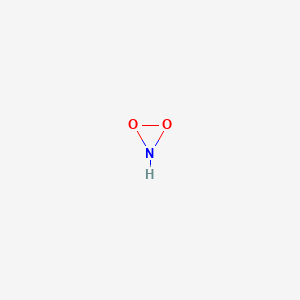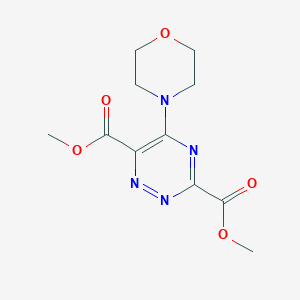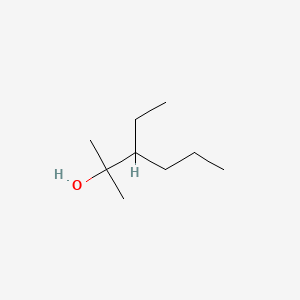
3-Ethyl-2-methylhexan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-2-methylhexan-2-ol: is an organic compound with the molecular formula C9H20O and a molecular weight of 144.2545 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a hexane chain, which also has ethyl and methyl substituents .
準備方法
Synthetic Routes and Reaction Conditions:
Dehydration of Alcohols: One common method to synthesize alkenes, which can be further hydrated to form alcohols like 3-ethyl-2-methylhexan-2-ol, is the dehydration of alcohols.
Hydration of Alkenes: Another method involves the hydration of alkenes. The alkene is treated with water in the presence of an acid catalyst to form the corresponding alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of the corresponding ketone or aldehyde using hydrogen gas and a metal catalyst such as palladium or platinum.
化学反応の分析
Types of Reactions:
Oxidation: 3-Ethyl-2-methylhexan-2-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups. For example, treatment with hydrogen halides (HX) can replace the hydroxyl group with a halogen.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrogen halides (HX)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Alkyl halides
科学的研究の応用
Chemistry:
Solvent: 3-Ethyl-2-methylhexan-2-ol is used as a solvent in various chemical reactions due to its ability to dissolve both polar and non-polar substances.
Biology:
Biochemical Studies: It is used in biochemical studies to understand the behavior of secondary alcohols in biological systems.
Medicine:
Pharmaceuticals: This compound is used as an intermediate in the synthesis of various pharmaceuticals.
Industry:
Plasticizers: It is used in the production of plasticizers, which are added to plastics to increase their flexibility and durability.
Fragrances: It is also used in the formulation of fragrances and flavors due to its pleasant odor.
作用機序
Molecular Targets and Pathways:
Enzyme Interaction: 3-Ethyl-2-methylhexan-2-ol interacts with enzymes that catalyze oxidation-reduction reactions. The hydroxyl group can be oxidized to form ketones or carboxylic acids, which can further participate in various metabolic pathways.
Cell Membrane Interaction: As a solvent, it can interact with cell membranes, affecting their permeability and fluidity.
類似化合物との比較
2-Methyl-3-ethylhexanol: Similar in structure but with different positioning of the ethyl and methyl groups.
3-Methyl-3-hexanol: Another secondary alcohol with a similar molecular formula but different substituent arrangement
Uniqueness:
Structural Configuration: The unique positioning of the ethyl and methyl groups on the hexane chain gives 3-ethyl-2-methylhexan-2-ol distinct chemical and physical properties compared to its isomers.
Reactivity: Its reactivity in oxidation, reduction, and substitution reactions is influenced by the steric and electronic effects of the substituents.
特性
CAS番号 |
66794-02-3 |
|---|---|
分子式 |
C9H20O |
分子量 |
144.25 g/mol |
IUPAC名 |
3-ethyl-2-methylhexan-2-ol |
InChI |
InChI=1S/C9H20O/c1-5-7-8(6-2)9(3,4)10/h8,10H,5-7H2,1-4H3 |
InChIキー |
HTOYXTGJEOUKPM-UHFFFAOYSA-N |
正規SMILES |
CCCC(CC)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


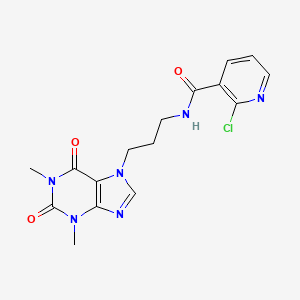
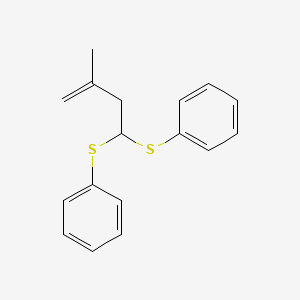

![4-[2-Chloroethyl(ethyl)amino]benzaldehyde;4-methylpyridine](/img/structure/B14478359.png)
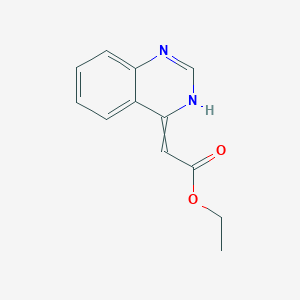
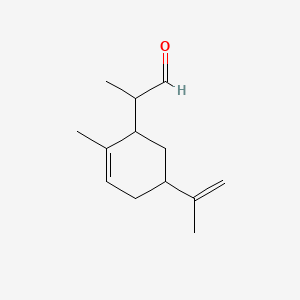
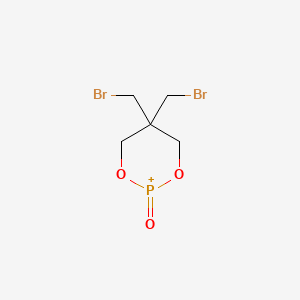
![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

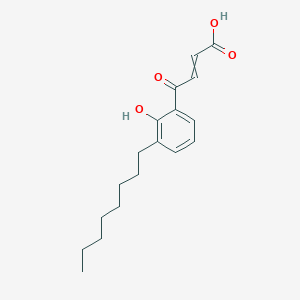

![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
